N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a dimethoxybenzene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple stepsCommon reagents used in these reactions include acetic acid, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and triazole derivatives, such as:
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]acetamide
- N-({(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl}methyl)-3-methanesulfonylbenzamide .
Uniqueness
N-{1-[(3-CHLOROPHENYL)METHYL]-1H-1,2,4-TRIAZOL-3-YL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H17ClN4O4S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C17H17ClN4O4S/c1-25-15-7-6-14(9-16(15)26-2)27(23,24)21-17-19-11-22(20-17)10-12-4-3-5-13(18)8-12/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
BVFRWQVGDQHDCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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